L-valyl-L-proline benzylamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15(18)17(22)20-10-6-9-14(20)16(21)19-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3,(H,19,21)/t14-,15-/m0/s1 |
InChI Key |
LCASDNOITBVYIV-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for L Valyl L Proline Benzylamide and Analogues
Established Solution-Phase Peptide Synthesis Strategies
Solution-phase synthesis is a classical approach to peptide formation that offers flexibility in terms of scale and purification.
Coupling Reagents and Procedures for Valine-Proline Amide Bond Formation
The formation of the amide bond between L-valine and L-proline is a critical step that requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. bachem.com A variety of coupling reagents have been developed to achieve this transformation with high efficiency and minimal side reactions.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.comhongtide.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. hongtide.com To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comhepatochem.com
Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate (PyBOP) are known for their high reactivity and chemoselectivity, favoring N-acylation over O-acylation. peptidescientific.com
Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are highly efficient and lead to rapid coupling with a low probability of racemization. bachem.compeptide.compeptidescientific.com
The general procedure involves dissolving the N-protected L-valine and the C-protected L-proline in a suitable solvent, followed by the addition of the coupling reagent and a base, such as N,N-Diisopropylethylamine (DIPEA). peptidescientific.com The reaction is typically stirred at room temperature until completion.
Table 1: Common Coupling Reagents for Valine-Proline Amide Bond Formation
| Reagent Class | Example | Key Features |
| Carbodiimides | DCC, DIC | Widely used, often with additives to suppress racemization. peptide.comhongtide.com |
| Phosphonium Salts | PyBOP | High reactivity and chemoselectivity. peptidescientific.com |
| Aminium/Uronium Salts | HBTU, HATU | Highly efficient, rapid coupling, low racemization. bachem.compeptide.compeptidescientific.com |
Introduction of the Benzylamide Moiety and C-Terminal Modification
The benzylamide group at the C-terminus of L-valyl-L-proline benzylamide is typically introduced by reacting the activated carboxyl group of the dipeptide with benzylamine. This can be achieved using the same coupling reagents and general procedures described for the formation of the valine-proline peptide bond.
Alternatively, L-proline can be first converted to L-proline benzylamide. A convenient synthesis of L-proline benzyl (B1604629) ester, a related derivative, has been reported, which could potentially be adapted. nih.gov This pre-formed L-proline benzylamide can then be coupled with N-protected L-valine. Traditional multistage syntheses for proline amides often involve the use of protecting groups like Boc or Z, followed by coupling and deprotection steps. researchgate.net
Stereochemical Control and Racemization Prevention during Synthesis
Maintaining the stereochemical integrity of the chiral centers in both L-valine and L-proline is paramount during synthesis. wikipedia.org Racemization, the formation of the opposite stereoisomer, is a significant risk, particularly during the activation of the carboxylic acid.
Several strategies are employed to prevent racemization:
Use of Additives : Additives like HOBt are commonly used with carbodiimide (B86325) coupling reagents to form intermediate active esters that are less prone to racemization. peptide.comhepatochem.com
Choice of Coupling Reagent : Modern coupling reagents like HATU and PyBOP are designed to minimize racemization. bachem.compeptide.compeptidescientific.com
Reaction Conditions : Careful control of reaction temperature and the choice of base can also help to suppress racemization. For instance, condensation reactions are often carried out at temperatures below room temperature, sometimes as low as -15° C. google.com
Biocatalysis : Enzyme-catalyzed amidation offers a racemization-free alternative to chemical methods. rsc.orgrsc.org
Studies have shown that in some competitive peptide syntheses, there can be a preference for heterochiral coupling, where an amino acid of one stereochemistry preferentially reacts with an amino acid of the opposite stereochemistry. rsc.org
Solid-Phase Peptide Synthesis Applications for this compound Scaffolds
Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, particularly for the synthesis of longer peptides and peptide libraries. In SPPS, the C-terminal amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. masterorganicchemistry.comlsu.edu
For the synthesis of this compound, L-proline would first be attached to a suitable resin. The N-protecting group on proline would then be removed, and N-protected L-valine would be coupled using an appropriate coupling reagent. hongtide.com Finally, the dipeptide would be cleaved from the resin to yield the desired product. The choice of resin and protecting groups (e.g., Boc/benzyl or Fmoc/tert-butyl) is crucial for a successful synthesis. hongtide.com
SPPS is also well-suited for the synthesis of analogues of this compound, as different amino acids or modifying groups can be readily incorporated at various positions in the sequence. researchgate.net Recent advancements in SPPS, such as methods that eliminate solvent-intensive washing steps, have made the process more efficient and environmentally friendly. cem.de
Chemo-Enzymatic Approaches in Dipeptide Synthesis
Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical and enzymatic methods. fao.orgresearchgate.net Enzymes, such as proteases, can catalyze the formation of peptide bonds with high stereoselectivity, thus avoiding the problem of racemization that can occur in purely chemical synthesis. researchgate.netnih.gov
In a typical chemo-enzymatic approach for a dipeptide like this compound, an N-protected, C-terminally activated L-valine derivative is coupled with an L-proline derivative. fao.org The enzymatic reaction is carried out under mild conditions, which helps to preserve the integrity of the amino acids and any other functional groups present in the molecule. nih.gov This method is considered a "green chemistry" approach due to the mild reaction conditions and the absence of toxic reagents often used in traditional chemical synthesis. nih.gov
While CEPS is a powerful tool, challenges remain in optimizing reaction conditions and in the synthesis of longer peptides. nih.gov
Synthesis of Modified this compound Derivatives and Analogues
The synthesis of modified derivatives and analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the valine or proline residues, or to the benzylamide moiety.
A wide variety of proline analogues have been synthesized, including those with substitutions on the ring, unsaturated or fused ring structures, and variations in ring size. nih.govsigmaaldrich.com These modified proline residues can be incorporated into the dipeptide sequence using the synthetic methods described above. For example, 3-substituted prolines can be synthesized through various routes, including the direct functionalization of proline derivatives or through cyclization reactions. nih.gov
Similarly, the valine residue can be replaced with other amino acids, including non-proteinogenic amino acids, to create a diverse range of analogues. google.com The benzylamide group can also be modified by using different substituted benzylamines in the final coupling step.
Conformational Analysis and Structural Characterization of L Valyl L Proline Benzylamide
Spectroscopic Techniques in Conformational Elucidation
Spectroscopic techniques are powerful tools for investigating the conformational properties of peptides in solution and in the solid state. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD) spectroscopy, along with X-ray crystallography, provide detailed insights into the structural nuances of L-valyl-L-proline benzylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereoisomeric and Rotameric Analysis
NMR spectroscopy is a primary technique for studying the conformational dynamics of peptides in solution. The presence of the valyl-proline peptide bond in this compound gives rise to distinct sets of NMR signals corresponding to the cis and trans rotamers. The interconversion between these isomers is often slow on the NMR timescale, allowing for their individual observation and quantification.
The analysis of ¹H and ¹³C NMR spectra provides critical information. For instance, the chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the amide bond configuration, with characteristic differences between the cis and trans isomers. In many proline-containing peptides, the Δ(δCβ - δCγ) value is used to distinguish between the two forms.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), are employed to unambiguously differentiate between rotamers and diastereomers. NOESY can detect through-space proximities between protons, which differ in the various conformers, while EXSY can be used to study the exchange kinetics between the cis and trans isomers. Variable-temperature (VT) NMR studies can also provide thermodynamic information about the rotameric equilibrium.
Table 1: Representative ¹³C NMR Chemical Shift Differences (Δδ in ppm) for Proline Carbons in cis and trans Isomers of Proline-Containing Peptides. (Note: This table presents typical data for proline-containing peptides, as specific data for this compound is not available in the literature.)
| Proline Carbon | Typical δ trans (ppm) | Typical δ cis (ppm) | Typical Δδ (trans - cis) (ppm) |
| Cα | ~60 | ~59 | ~1 |
| Cβ | ~30 | ~32 | ~-2 |
| Cγ | ~25 | ~23 | ~2 |
| Cδ | ~48 | ~48 | 0 |
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Amide Conformations
IR and VCD spectroscopy are sensitive probes of the secondary structure of peptides. The amide I (primarily C=O stretching, 1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, 1500-1600 cm⁻¹) vibrational bands are particularly informative. The frequencies and shapes of these bands are influenced by the peptide's backbone conformation and hydrogen bonding patterns.
X-ray Crystallography of this compound and Related Dipeptides
X-ray crystallography provides the most definitive, high-resolution structural information for molecules in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its preferred conformation in the crystalline form. This would include the conformation of the valine side chain, the pucker of the proline ring, and the configuration of the valyl-proline amide bond.
While a crystal structure for this compound is not publicly available, crystallographic data from related dipeptides provide valuable insights. For instance, the crystal structures of other valyl-proline containing peptides often reveal a trans conformation for the Val-Pro peptide bond, as it is generally less sterically hindered. The proline ring typically adopts one of two major puckered conformations, Cγ-exo (down) or Cγ-endo (up).
Theoretical and Computational Approaches to Conformational Landscapes
In conjunction with experimental techniques, theoretical and computational methods are invaluable for exploring the full conformational landscape of flexible molecules like this compound. These approaches can map out the relative energies of different conformers and the barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) methods, which employ classical force fields, are well-suited for exploring the vast conformational space of peptides. Conformational searches using MM can identify numerous low-energy structures.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing not only stable conformations but also the transitions between them. A significant challenge in simulating proline-containing peptides is the high energy barrier for cis-trans isomerization of the amide bond, which can be difficult to sample adequately with conventional MD simulations. Advanced techniques, such as accelerated MD or metadynamics, can be used to enhance the sampling of these slow conformational changes. Such simulations can provide information on the populations of different rotamers in various solvent environments.
Quantum Chemical Calculations (e.g., DFT, ab initio) for Energy Minima and Transition States
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a higher level of accuracy for determining the energies of different conformations. These methods can be used to optimize the geometries of the low-energy structures identified by molecular mechanics and to calculate their relative energies with greater precision.
Furthermore, quantum chemical calculations are essential for locating and characterizing the transition states that connect different conformational minima. By identifying the transition state for the cis-trans isomerization of the valyl-proline amide bond, for example, the energy barrier for this process can be calculated. This information is crucial for understanding the kinetics of the conformational exchange observed in NMR experiments.
Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT. (Note: This table is illustrative and presents a hypothetical energy landscape for the major conformers of this compound, as specific computational data is not available.)
| Conformer | Proline Ring Pucker | Val-Pro Amide Bond | Relative Energy (kcal/mol) |
| 1 | Cγ-exo (down) | trans | 0.00 |
| 2 | Cγ-endo (up) | trans | 0.75 |
| 3 | Cγ-exo (down) | cis | 2.50 |
| 4 | Cγ-endo (up) | cis | 3.10 |
| TS (1↔3) | Planar (transition) | Twisted | ~18-20 |
This hypothetical data suggests that the trans conformers are more stable than the cis conformers, and that there is a significant energy barrier to their interconversion, which is consistent with the general understanding of proline-containing peptides.
Analysis of Intramolecular Interactions (Hydrogen Bonding, Steric and Stereoelectronic Effects)
The three-dimensional structure of this compound is governed by a delicate balance of intramolecular interactions, including hydrogen bonding, steric hindrance, and subtle stereoelectronic effects. These forces collectively dictate the preferred conformation of the dipeptide in various environments.
Hydrogen Bonding: The potential for intramolecular hydrogen bond formation is a key determinant of the dipeptide's conformation. While the proline residue lacks a backbone amide proton to act as a hydrogen bond donor, the amide proton of the valine residue can engage in hydrogen bonding. youtube.comsigmaaldrich.com The strength and prevalence of these bonds are influenced by the solvent environment; polar solvents can compete for hydrogen bonding sites, whereas in apolar solvents, intramolecular bonds are more favored. raineslab.commdpi.com The carbonyl oxygen of the prolyl peptide bond is a primary hydrogen bond acceptor, and the relative strength of hydrogen bond formation at this site influences the energetics of conformational changes. raineslab.com
Steric and Stereoelectronic Effects: Steric effects arise from the spatial arrangement of atoms, where repulsive forces prevent atoms from occupying the same space. In this compound, the bulky isopropyl side chain of valine and the rigid pyrrolidine (B122466) ring of proline create significant steric constraints. frontiersin.org These interactions limit the rotational freedom around the peptide backbone, restricting the accessible dihedral angles (φ, ψ) to specific regions of the Ramachandran plot. youtube.com
Stereoelectronic effects, which involve the interaction of electron orbitals, also play a crucial role, particularly within the proline ring. nih.gov These effects can influence the puckering of the pyrrolidine ring and the stability of the cis and trans amide bond conformations. pnas.orgwisc.edu For instance, the gauche effect, which can be induced by electronegative substituents on the proline ring, stabilizes specific ring puckers through favorable hyperconjugative interactions. nih.govpnas.org While this compound itself lacks such substituents, this principle is fundamental to understanding the conformational preferences of proline-containing peptides. The interplay between steric bulk and these electronic interactions is a defining characteristic of proline chemistry. wisc.edu
| Interaction Type | Description | Key Residues Involved | Conformational Impact |
|---|---|---|---|
| Hydrogen Bonding | Potential interaction between the Val amide proton (donor) and a carbonyl oxygen (acceptor). | Valine (NH), Proline (C=O), Benzylamide (C=O) | Stabilizes specific folded conformations, influenced by solvent polarity. raineslab.com |
| Steric Effects | Repulsive forces due to the spatial bulk of side chains. | Valine (isopropyl group), Proline (pyrrolidine ring) | Restricts backbone dihedral angles (φ, ψ) and overall flexibility. frontiersin.org |
| Stereoelectronic Effects | Orbital interactions influencing ring pucker and amide bond geometry. | Proline (pyrrolidine ring) | Contributes to the preferred ring conformation and influences the cis/trans isomer ratio. nih.gov |
Influence of Proline Ring Conformation on Dipeptide Backbone Flexibility and Rigidity
This ring is not planar and exists in two primary puckered conformations, known as Cγ-endo ("down") and Cγ-exo ("up"). nih.govnih.gov These puckering states are in rapid equilibrium, and the preferred conformation is coupled to the main-chain dihedral angles and the cis/trans state of the preceding peptide bond. nih.govnih.govnih.gov The cyclic nature of proline severely restricts the backbone dihedral angle φ to a narrow range of values, typically around -60°. researchgate.net This constraint dramatically reduces the conformational entropy of the unfolded state compared to peptides containing non-cyclic amino acids, making proline a potent inducer of turns and specific secondary structures in longer polypeptide chains. researchgate.net The flexibility that does exist in the proline ring is primarily found in the Cβ and Cγ atoms. nih.gov This inherent structural constraint is a cornerstone of proline's role in protein architecture. nih.gov
| Proline Ring Pucker | Description | Associated Backbone Features | Impact on Flexibility |
|---|---|---|---|
| Cγ-endo (Down) | The Cγ atom is displaced on the opposite side of the ring from the carbonyl group. | Often associated with the cis amide isomer. nih.gov Can influence the ψ dihedral angle. | Contributes to the overall rigidity by locking the backbone into specific conformations. |
| Cγ-exo (Up) | The Cγ atom is displaced on the same side of the ring as the carbonyl group. | Shows less preference for either cis or trans isomers compared to the endo pucker. nih.gov | Restricts φ angle significantly, reducing local backbone flexibility. researchgate.net |
Cis/Trans Isomerism of Amide Bonds within L-Valyl-L-Proline Structures
Unlike most peptide bonds, which overwhelmingly adopt a trans conformation, the amide bond preceding a proline residue (the Val-Pro bond in this case) has a significant propensity to exist in the cis form. worldscientific.comimrpress.com This phenomenon of cis/trans isomerism is a critical feature of proline-containing peptides and proteins. nih.gov
The trans conformation, with an omega (ω) dihedral angle of approximately 180°, places the α-carbon atoms of the valine and proline on opposite sides of the peptide bond. nih.gov In the cis conformation (ω ≈ 0°), these α-carbons are on the same side. nih.gov For typical peptide bonds, the cis form is sterically disfavored. However, for the Xaa-Pro bond, the energetic difference between the two isomers is much smaller, allowing for a substantial population of the cis isomer (around 5-10% in folded proteins). sigmaaldrich.comworldscientific.comimrpress.com The interconversion between the cis and trans states is a slow process on the NMR timescale, which allows for the distinct observation and quantification of both populations using spectroscopic methods like NMR. imrpress.comsemanticscholar.org The specific amino acid preceding the proline (in this case, valine) can influence the equilibrium ratio of the trans to cis isomers. nih.gov This isomeric equilibrium is a key factor contributing to the conformational heterogeneity of proline-containing molecules. imrpress.com
| Isomer | Omega (ω) Angle | Description | Relative Stability & Population |
|---|---|---|---|
| Trans | ~180° | The Cα atoms of Val and Pro are on opposite sides of the amide bond. nih.gov | Thermodynamically more stable; typically the major conformer (>90%). imrpress.com |
| Cis | ~0° | The Cα atoms of Val and Pro are on the same side of the amide bond. nih.gov | Less stable but significantly populated (~5-10%) due to reduced steric hindrance compared to non-prolyl bonds. worldscientific.comimrpress.com |
Enzyme Inhibition Mechanisms and Studies Involving L Valyl L Proline Benzylamide
Investigation of Protease Inhibition by L-Valyl-L-Proline Benzylamide
Proteases are enzymes that catalyze the breakdown of proteins. The specificity of a protease is determined by its ability to recognize and bind to a particular sequence of amino acids. Dipeptides like this compound are often designed to mimic the natural substrates of proteases, thereby acting as competitive inhibitors.
Post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase, are a class of serine proteases that cleave peptide bonds on the carboxyl side of proline residues. Due to their role in the metabolism of proline-containing neuropeptides and hormones, inhibitors of these enzymes are of significant interest in neuroscience and pharmacology.
While direct studies on this compound are scarce, research on the analogous compound N-Benzyloxycarbonyl-valyl-prolinal provides significant insight. This compound, which shares the L-valyl-L-proline core structure but terminates in a prolinal (an aldehyde derivative of proline) instead of a proline benzylamide, has been identified as a potent inhibitor of a post-proline cleaving enzyme. The aldehyde group in N-Benzyloxycarbonyl-valyl-prolinal is thought to form a covalent bond with the active site serine residue of the enzyme, leading to strong inhibition. It is plausible that this compound could also interact with the active site of PPCEs, although likely through a non-covalent, competitive inhibition mechanism.
Human Leukocyte Elastase (HLE) is a serine protease found in neutrophils, a type of white blood cell. It plays a role in the breakdown of foreign proteins and cellular debris. However, excessive HLE activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
The development of HLE inhibitors is an active area of research. Peptide-based inhibitors are often designed to mimic the substrates of HLE. While there is no specific data on the interaction of this compound with HLE, the general strategy involves creating a peptide sequence that fits into the active site of the enzyme, thereby blocking its activity. The valine and proline residues of this compound could potentially interact with the substrate-binding pockets of HLE, but its efficacy would depend on the specific structural requirements of the enzyme's active site.
Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the target enzyme's catalytic mechanism. This reactive species then irreversibly inactivates the enzyme.
There is no evidence in the available literature to suggest that this compound acts as a mechanism-based inhibitor. Such a mechanism would require the benzylamide group to be transformed into a reactive moiety upon interaction with the enzyme, which is not a typical reaction for this functional group under physiological conditions.
Kinetic Analysis of Enzyme-L-Valyl-L-Proline Benzylamide Interactions (e.g., K_i Determination)
Kinetic analysis is crucial for characterizing the potency and mechanism of an enzyme inhibitor. The inhibition constant (K_i) is a key parameter that quantifies the affinity of an inhibitor for an enzyme. A lower K_i value indicates a more potent inhibitor.
As there are no direct studies on this compound, a K_i value for its interaction with any enzyme is not available. However, for the related compound N-Benzyloxycarbonyl-valyl-prolinal , a K_i value for the inhibition of a post-proline cleaving enzyme has been reported. This value provides a benchmark for the potential potency of inhibitors based on the L-valyl-L-proline scaffold.
Table 1: Kinetic Data for a Related Dipeptide Inhibitor
| Compound | Target Enzyme | K_i Value |
| N-Benzyloxycarbonyl-valyl-prolinal | Post-Proline Cleaving Enzyme | 2.4 nM |
This table presents data for a compound structurally related to this compound to provide context on the potential inhibitory potency of this chemical scaffold.
Rational Design Principles for this compound as an Enzyme Inhibitor
The design of enzyme inhibitors is often guided by the structure of the enzyme's active site and the nature of its natural substrate. The L-valyl-L-proline sequence is likely chosen to mimic a recognition motif for certain proteases. The benzylamide group at the C-terminus serves to cap the carboxyl group, which can influence the molecule's stability, solubility, and binding interactions within the enzyme's active site.
The principles of rational design for a compound like this compound would involve:
Mimicking the substrate: The dipeptide structure is designed to fit into the active site of the target protease in a manner similar to the natural substrate.
Introducing blocking groups: The benzyl (B1604629) group is a bulky aromatic group that can occupy a binding pocket in the enzyme, preventing the binding of the actual substrate.
Enhancing stability: The amide bond of the benzylamide is generally more resistant to hydrolysis than an ester bond, potentially increasing the inhibitor's metabolic stability.
Comparative Studies with Other Dipeptide and Oligopeptide Inhibitors
To fully understand the structure-activity relationship and the potential of this compound as an inhibitor, it would be necessary to compare its activity with other dipeptide and oligopeptide inhibitors targeting the same enzyme. Such studies would help to elucidate the importance of the valine and proline residues, as well as the benzylamide group, for inhibitory activity.
For instance, comparing this compound with other dipeptides containing different amino acids at the N-terminus or different capping groups at the C-terminus would provide valuable information on the structural requirements for potent inhibition. Unfortunately, such comparative studies involving this compound are not currently available in the scientific literature.
Structure Activity Relationship Sar Studies of L Valyl L Proline Benzylamide and Its Analogues
Identification of Structural Determinants for Enzyme Inhibitory Potency
The inhibitory potency of L-valyl-L-proline benzylamide analogues is dictated by several key structural determinants. The core structure can be divided into three main regions: the N-terminal L-valine residue (P2 position), the L-proline residue (P1 position), and the C-terminal benzylamide cap. Each of these components plays a crucial role in the molecule's ability to bind to the active site of target enzymes, such as dipeptidyl peptidases (DPPs) or angiotensin-converting enzyme (ACE). nih.gov
The L-proline ring at the P1 position is a cornerstone of activity for many protease inhibitors. mdpi.com Its rigid, cyclic structure provides conformational constraint, which reduces the entropic penalty upon binding to the enzyme's active site. nih.gov This pre-organization of the molecule into a bioactive conformation is a key determinant of high-affinity binding. acs.org SAR studies have shown that the pyrrolidine (B122466) ring is a highly effective scaffold for orienting other functional groups into the specific sub-pockets of the enzyme's active site. mdpi.com
The C-terminal benzylamide serves as more than a simple capping group. It occupies the S1' subsite of the enzyme, and its aromatic ring can engage in hydrophobic and aromatic stacking interactions. Modifications to this part of the molecule can significantly influence potency. The amide linkage itself is also important for establishing hydrogen bonds within the active site. The combination of these three structural elements creates a pharmacophore that is highly effective for enzyme inhibition. nih.gov
Table 1: Impact of Core Structural Modifications on Inhibitory Potency
| Modification Site | Original Residue/Group | Modification | Effect on Potency | Rationale |
|---|---|---|---|---|
| P2 Position | L-Valine | L-Alanine | Decrease | Reduced hydrophobic interaction in the S2 pocket. tandfonline.com |
| P2 Position | L-Valine | L-Adamantylglycine | Increase | Enhanced steric and hydrophobic fit in the S2 pocket. researchgate.net |
| P1 Position | L-Proline | Azetidine | Mild Decrease | Contraction of the ring slightly alters the orientation of substituents. acs.org |
| P1 Position | L-Proline | Pipecolic Acid | Significant Decrease | Expansion of the ring disrupts the optimal conformation for binding. acs.org |
| C-Terminus | Benzylamide | Carboxylic Acid | Decrease | Loss of key interactions in the S1' pocket and introduction of a potentially unfavorable charge. nih.gov |
Elucidation of Key Residues and their Contribution to Biological Activity
The biological activity of this compound inhibitors is a direct result of specific interactions between the inhibitor's functional groups and key amino acid residues within the enzyme's active site. The dipeptide backbone mimics the natural substrate, allowing it to be recognized and bound by the enzyme.
Contribution of the L-Valine (P2) Residue: The bulky, hydrophobic side chain of the P2 valine residue is crucial for binding. It occupies the S2 subsite, which in many serine proteases is a hydrophobic groove. tandfonline.com For instance, in some proteases, this pocket is bounded by residues like histidine, leucine, and tryptophan, creating an environment that favors interaction with nonpolar side chains. tandfonline.com Molecular modeling and kinetic analyses have confirmed that a long and bulky hydrophobic side chain at the P2 position is necessary to effectively reach and fill this S2 cleft, thereby maximizing van der Waals contacts and increasing inhibitory potency. researchgate.net
Contribution of the L-Proline (P1) Residue: Proline's unique cyclic structure is fundamental to its role in enzyme inhibition. The pyrrolidine ring restricts the available conformations of the peptide backbone, particularly the phi (φ) torsion angle, guiding the inhibitor into a shape that is complementary to the enzyme's active site. sigmaaldrich.com This conformational rigidity is a key contributor to the high binding affinity. acs.org The peptide bond preceding a proline residue can exist in both cis and trans conformations, and this equilibrium can be a critical factor in protein stability and inhibitor binding. nih.gov The specific conformation adopted by the L-proline ring directs the C-terminal benzylamide group into the S1' pocket and the N-terminal portion toward the S2 pocket.
Impact of N-terminal and C-terminal Modifications on Activity Profiles
Modifications at the N- and C-termini of the this compound scaffold are a primary strategy for modulating activity, selectivity, and pharmacokinetic properties. These "capping" groups can influence enzymatic stability, cell permeability, and binding affinity.
N-Terminal Modifications: The N-terminus of the valine residue is a common site for modification. Adding an acyl group, such as an acetyl group, can neutralize the positive charge of the N-terminal amine. sigmaaldrich.com This can be beneficial for several reasons: it may prevent degradation by aminopeptidases, thereby increasing the inhibitor's stability, and it can mimic the structure of natural proteins. sigmaaldrich.com More complex N-capping groups can be introduced to forge additional interactions with the enzyme surface, potentially extending into S3 or S4 pockets and further enhancing potency or altering selectivity. mdpi.com However, the introduction of certain bulky N-terminal groups can also lead to steric clashes, reducing activity. Studies on various peptide analogues have shown that the choice of N-terminal modification can significantly impact in vivo stability and tissue distribution. mdpi.com
C-Terminal Modifications: The C-terminal benzylamide is itself a modification of a native peptide's carboxylate. Synthesizing the C-terminus as an amide neutralizes the negative charge of a free carboxylic acid, which can prevent degradation by carboxypeptidases and improve membrane permeability. sigmaaldrich.com The benzyl (B1604629) group is particularly effective as it can participate in hydrophobic and π-π stacking interactions within the S1' subsite. The activity profile of these inhibitors is highly sensitive to changes in this region. For example, C-terminal modifications such as hydrazidation have been shown to increase the efficacy of proline-rich peptides. nih.gov Furthermore, systematic substitutions on the phenyl ring of the benzylamide group can fine-tune the electronic and steric properties to optimize interactions with the S1' pocket.
Table 2: Influence of Terminal Modifications on Inhibitor Properties
| Terminus | Modification Type | Example | Observed Effect | Reference |
|---|---|---|---|---|
| N-Terminus | Acetylation | Acetyl-Val-Pro-Benzylamide | Increased stability, charge neutralization | sigmaaldrich.com |
| N-Terminus | Bulky Hydrophobic Group | Boc-Val-Pro-Benzylamide | Can increase or decrease potency depending on enzyme topology | chemrxiv.org |
| C-Terminus | Amidation (vs. free acid) | Val-Pro-NH2 | Increased stability, neutralizes charge | sigmaaldrich.com |
| C-Terminus | Hydrazide Formation | Val-Pro-NHNH2 | Can enhance potency and broaden activity spectrum | nih.gov |
Steric and Electronic Effects of Substituents on this compound Activity
The potency of this compound analogues can be meticulously controlled by introducing substituents that alter the steric and electronic properties of the molecule. These modifications are typically made on the proline ring or the phenyl ring of the benzylamide.
Steric Effects: The size and shape of substituents have a profound impact on how an inhibitor fits into an enzyme's active site.
On the Benzylamide Ring: The size of substituents on the phenyl ring of the benzylamide cap determines the extent of interaction within the S1' pocket. A systematic analysis of substituted benzylproline derivatives found that apparent binding affinity increased with the hydrophobicity and size of the side chain, suggesting that larger groups can make more extensive contact with the binding pocket. nih.govnih.gov However, excessively large groups can cause steric hindrance, leading to a loss of activity.
Electronic Effects: The electronic nature of substituents influences non-covalent interactions such as hydrogen bonds, electrostatic interactions, and aromatic interactions.
On the Proline Ring: Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the proline ring can have significant stereoelectronic effects. These effects can stabilize a particular ring pucker and favor a trans conformation of the preceding peptide bond, which is often required for biological activity. nih.gov This stabilization arises from favorable hyperconjugative interactions between molecular orbitals. nih.gov
On the Benzylamide Ring: Placing electron-donating or electron-withdrawing groups on the phenyl ring alters its electron density (quadrupole moment), which can modulate π-π stacking or cation-π interactions with aromatic residues in the enzyme's active site. For instance, a hydroxyl substituent could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity.
These steric and electronic effects are often intertwined. A substituent will simultaneously exert both effects, and the net impact on activity depends on the specific topology and chemical environment of the enzyme's active site.
Rational Design and Optimization Strategies Based on SAR Data
The SAR data gathered from studying this compound and its analogues form the basis for rational design and optimization of new, more effective inhibitors. nih.gov This process is an iterative cycle of design, synthesis, and testing, where each new piece of SAR data informs the design of the next generation of compounds. nih.gov
Ligand-Based and Structure-Based Design:
Ligand-Based Design: In the absence of a high-resolution structure of the target enzyme, SAR data is paramount. Chemists build a pharmacophore model based on the common structural features of active compounds. This model defines the essential steric and electronic requirements for activity, guiding the design of new molecules that fit the model. nih.gov
Structure-Based Design: When the three-dimensional structure of the enzyme-inhibitor complex is available (from X-ray crystallography or NMR), designers can visualize the precise interactions. This allows for the targeted modification of the inhibitor to improve its complementarity to the active site. For example, if a small hydrophobic pocket is observed to be unoccupied, the inhibitor can be modified to include a substituent that fills this pocket, thereby increasing binding affinity. nih.gov
Optimization Strategies:
Scaffold Hopping: While the proline ring is an excellent scaffold, SAR data might suggest that its properties could be improved. Scaffold hopping involves replacing the proline core with other cyclic or heterocyclic structures (e.g., azetidine, pipecolic acid) that maintain the correct spatial orientation of the key interacting groups but may offer improved synthetic accessibility or pharmacokinetic properties. acs.org
Substituent Optimization: This involves systematically modifying substituents on the core scaffold. For example, based on the finding that hydrophobicity in the S2 pocket is key, a range of hydrophobic amino acids could be substituted for valine to find the optimal fit. tandfonline.com Similarly, various substituted benzyl groups can be explored to maximize interactions in the S1' pocket. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's properties. For example, an amide bond might be replaced with a more stable mimic to increase resistance to enzymatic cleavage.
Computational Chemistry: SAR data is used to build and validate quantitative structure-activity relationship (QSAR) models. researchgate.net These computational models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources and prioritizing the most promising candidates for synthesis. nih.gov
By systematically applying these strategies, initial lead compounds like this compound can be optimized into clinical candidates with enhanced potency, selectivity, and drug-like properties. nih.gov
L Valyl L Proline Benzylamide Within the Framework of Peptidomimetic Design and Applications
Design Principles for Mimicking Bioactive Peptides using L-Valyl-L-Proline Scaffold
The design of peptidomimetics, molecules that replicate the biological function of natural peptides, often relies on scaffolds that can accurately present key pharmacophoric elements in a specific three-dimensional arrangement. The L-Valyl-L-Proline dipeptide unit serves as a foundational scaffold in this endeavor, leveraging the unique structural characteristics of its constituent amino acids to mimic bioactive peptide conformations.
A primary design principle centered on the L-Valyl-L-Proline scaffold is the exploitation of conformational constraint. nih.gov Proline's cyclic side chain, which is uniquely fused to the peptide backbone, severely restricts the rotational freedom around the N-Cα bond (phi, φ angle). nih.govnih.gov This inherent rigidity helps to lock a portion of the peptidomimetic into a more predictable conformation, reducing the entropic penalty upon binding to a biological target. prismbiolab.com The bulky, non-polar side chain of the adjacent valine residue further influences the local conformation and can be crucial for establishing hydrophobic interactions within a receptor's binding pocket.
Another key principle is the ability to mimic specific secondary structures, particularly turns. Proline is well-known as a "helix breaker" and is frequently found in the β-turns of proteins. sigmaaldrich.com By incorporating the Val-Pro motif, designers can induce a kink or bend in the peptidomimetic's backbone, effectively mimicking the turn structures that are often critical for recognition at protein-protein interfaces (PPIs). nih.gov The scaffold orients the side chains of neighboring amino acids, as well as its own valine side chain and the benzylamide group, in defined vectors, mimicking the spatial presentation of "hot spot" residues in a native peptide ligand.
The L-Valyl-L-Proline scaffold is particularly effective in the design of enzyme inhibitors. Many proteases recognize and cleave peptides C-terminal to a proline residue. nih.govresearchgate.net Peptidomimetics built on this scaffold can act as substrate analogs that bind to the enzyme's active site. For instance, dipeptidyl peptidase IV (DPP-IV) specifically recognizes substrates with a proline at the penultimate N-terminal position. nih.gov The L-Valyl-L-Proline core effectively mimics this recognition motif, making it an excellent starting point for designing potent and selective inhibitors.
| Design Principle | Contribution of L-Valine | Contribution of L-Proline | Application Example |
| Conformational Constraint | Steric bulk limits local side-chain and backbone flexibility. | Cyclic structure restricts the phi (φ) backbone torsion angle significantly. nih.gov | Reducing the entropic cost of binding to a target receptor or enzyme. |
| Secondary Structure Mimicry | Influences local backbone geometry through steric interactions. | Induces β-turns and kinks in the peptide chain. nih.gov | Mimicking the turn region of a bioactive loop involved in a protein-protein interaction. |
| Pharmacophore Presentation | Provides a key hydrophobic side chain for receptor interaction. | Orients the preceding residue (Valine) and C-terminal group in a defined spatial arrangement. | Positioning key functional groups to match the binding pockets of enzymes like DPP-IV. |
| Enzyme Substrate Analogy | The N-terminal residue recognized by the enzyme. | The key recognition element for post-proline cleaving peptidases. researchgate.net | Development of competitive inhibitors for proline-specific peptidases. nih.gov |
Strategies for Modulating Conformational Preferences and Rigidity in Peptidomimetics
Controlling the three-dimensional shape and flexibility of a peptidomimetic is crucial for optimizing its biological activity and pharmacokinetic properties. prismbiolab.com Several strategies are employed to modulate the conformational preferences and rigidity of molecules built upon the L-Valyl-L-Proline framework.
Another key conformational equilibrium is the cis-trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond). sigmaaldrich.com While most peptide bonds strongly favor the trans isomer, the Val-Pro bond has a relatively low energy barrier to isomerization, meaning both conformers can exist in solution. sigmaaldrich.com This can lead to multiple conformations of the peptidomimetic, which is often undesirable for a drug candidate. nih.gov Strategies to control this equilibrium include:
N-alkylation: Introducing substituents on the amide nitrogen can sterically disfavor the cis isomer.
Ring modifications: Incorporating constrained proline analogs can bias the ring pucker and, consequently, the preferred amide bond geometry. sigmaaldrich.com For instance, an endo ring pucker is often correlated with a preference for the cis amide isomer. nih.gov
Furthermore, the rigidity of the peptidomimetic can be enhanced through macrocyclization. Although L-valyl-L-proline benzylamide is an acyclic molecule, its structure can serve as a key recognition element within a larger, cyclized peptide. Cyclization dramatically reduces the number of accessible conformations, locking the molecule into a more rigid and bioactive shape. prismbiolab.com This strategy has been shown to be effective for improving both affinity and stability.
| Strategy | Mechanism | Effect on L-Valyl-L-Proline Scaffold |
| Proline Ring Substitution | Introducing steric and stereoelectronic effects on the pyrrolidine (B122466) ring. | Biases the endo/exo ring pucker equilibrium, which in turn influences backbone torsion angles. nih.gov |
| Control of Cis/Trans Isomerism | Using N-alkylation or constrained proline analogs to raise the energy of one isomer. | Locks the Val-Pro amide bond into a predominantly trans (or cis) conformation, leading to a single major conformer. sigmaaldrich.comnih.gov |
| Macrocyclization | Covalently linking the N- and C-termini or side chains. | Drastically reduces overall molecular flexibility, pre-organizing the scaffold into a bioactive conformation. prismbiolab.com |
| C-Terminal Modification | Altering the C-terminal capping group. | The benzylamide group can provide additional binding interactions and influence local conformation. |
Development of this compound as a Molecular Probe for Biochemical Research
This compound has been instrumental as a molecular probe, primarily in the study of a class of enzymes known as proline-specific dipeptidyl peptidases. nih.gov These enzymes, such as Dipeptidyl Peptidase IV (DPP-IV, also known as CD26), Dipeptidyl Peptidase II (DPP-II), and Dipeptidyl Peptidase 9 (DPP9), play crucial roles in various physiological processes by cleaving dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. nih.govnih.gov
The development of this compound as a probe stems from its structure as a simple substrate analog for these enzymes. The L-Valyl-L-Proline sequence is a classic recognition motif for DPP-IV and related enzymes. nih.gov By capping the C-terminus with a benzylamide group, the molecule can bind to the active site but is not necessarily processed in the same way as a full peptide substrate, allowing it to function as a competitive inhibitor or a tool to characterize enzyme specificity.
Biochemical research has utilized this compound and its derivatives to:
Characterize Enzyme Specificity: By systematically comparing the binding and inhibition kinetics of this compound with other dipeptide analogs, researchers can map the substrate specificity of different dipeptidyl peptidases. nih.gov For example, studies have shown that DPP-IV, DPP-II, and DPP-VII have markedly different specificities and catalytic constants, which can be elucidated using a panel of such simple probes. nih.gov
Develop Selective Inhibitors: this compound serves as a basic scaffold or a starting point for the rational design of more potent and selective inhibitors. Medicinal chemists can modify the valine side chain, the proline ring, or the benzylamide group to optimize interactions with the active site of a specific enzyme, aiming to enhance affinity and selectivity over other related peptidases.
Probe Enzyme Function: As a known inhibitor, the compound can be used in cell-based or in vivo experiments to block the activity of a target enzyme like DPP-IV. This allows researchers to investigate the downstream biological consequences of inhibiting that specific enzymatic pathway, helping to unravel the enzyme's physiological role.
The utility of this molecule as a probe is directly linked to the importance of the enzymes it targets. DPP-IV, for example, is a key regulator of glucose metabolism because it inactivates incretin (B1656795) hormones like GLP-1. nih.gov Therefore, probes like this compound were foundational in the biochemical studies that paved the way for the development of DPP-IV inhibitors as therapeutic drugs for type 2 diabetes.
Exploration of its Role in Understanding Peptide Biology and Interactions
The application of this compound as a molecular probe has provided significant insights into the broader field of peptide biology and the nature of peptide-protein interactions. By acting as a specific ligand for proline-recognizing enzymes, it helps to illuminate fundamental biological principles.
One key area of understanding advanced by this compound is the critical role of the proline residue in molecular recognition. nih.gov Proline's unique conformational constraints make it a special residue in peptide chains, often mediating specific interactions and inducing structural motifs like β-turns. nih.govresearchgate.net The high affinity of enzymes like DPP-IV for substrates containing a penultimate proline highlights how precisely biological systems have evolved to recognize and process these motifs. nih.gov Using this compound to inhibit these enzymes demonstrates the functional importance of such proline-directed interactions in regulating signaling pathways. For example, blocking DPP-IV prevents the degradation of bioactive peptides, revealing the enzyme's role as a key negative regulator in systems like glucose homeostasis and immune response. nih.gov
Furthermore, studying the interaction of this simple dipeptide amide with its target enzymes provides a tractable model for understanding the forces that govern peptide-protein binding. The binding affinity and specificity are dictated by a combination of factors, including:
Shape Complementarity: The rigid L-proline ring fits into a specific sub-pocket (S1 pocket) of the enzyme's active site.
Hydrogen Bonding: The amide bonds of the peptide backbone form critical hydrogen bonds with active site residues.
Hydrophobic Interactions: The L-valine side chain and the benzyl (B1604629) group interact with hydrophobic regions within the active site (e.g., the S2 pocket).
By observing how modifications to the this compound structure affect its binding, researchers can deduce the precise nature of the binding pocket and the relative importance of each type of interaction. This knowledge is not only crucial for designing better drugs but also contributes to our fundamental understanding of how proteins recognize and bind their specific peptide partners among a sea of other molecules. upc.edu This approach has been essential in validating the concept that targeting peptide-protein interactions with small, rationally designed molecules is a viable therapeutic strategy. researchgate.net
Advanced Research Directions and Future Perspectives
Computational Drug Discovery and Ligand Design Incorporating L-Valyl-L-Proline Benzylamide Motifs
Computational methods are becoming indispensable in the rational design of new therapeutics. researchgate.netnih.gov For molecules like this compound, computational tools can be employed to design and screen virtual libraries of derivatives with enhanced binding affinities and specificities for various biological targets.
Key Research Thrusts:
Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of target proteins, computational models can predict how derivatives of this compound will bind. This allows for the in silico optimization of the scaffold to maximize interactions with the target's active site. For instance, computational tools like Rosetta can be used to design peptide macrocycles incorporating this motif to inhibit specific enzymes. nih.govnih.gov The design process can start from a known ligand-protein complex, such as L-captopril bound to New Delhi metallo-β-lactamase 1, and computationally extend and modify the structure to create novel inhibitors. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, computational approaches can still be applied by analyzing the structure-activity relationships of known active compounds. By identifying the key pharmacophoric features of this compound, new molecules with similar properties can be designed.
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of this compound and its analogs in a biological environment. This can help in understanding how conformational changes affect binding and activity.
| Computational Approach | Application to this compound | Potential Outcome |
| Structure-Based Drug Design | Design of derivatives targeting specific enzyme active sites. | Novel and potent enzyme inhibitors. |
| Ligand-Based Drug Design | Generation of pharmacophore models from known active analogs. | Discovery of new chemical entities with desired activity. |
| Molecular Dynamics Simulations | Analysis of conformational flexibility and binding dynamics. | Improved understanding of structure-activity relationships. |
Application of Advanced Spectroscopic Techniques for Dynamic Structural Insights
To fully understand the structure-function relationship of this compound and its derivatives, it is crucial to characterize their three-dimensional structure and conformational dynamics in solution. Advanced spectroscopic techniques are powerful tools for achieving this.
Promising Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques can provide detailed information about the solution conformation of peptides. For this compound derivatives, NMR can be used to determine the cis/trans isomerization state of the Xaa-Pro peptide bond, which is known to be a critical determinant of biological activity. sigmaaldrich.com High-resolution NMR has been used to show that while a peptide may be flexible in buffer, it can adopt a more ordered helical structure in a hydrophobic environment, mimicking a cell membrane. nih.gov
Vibrational Spectroscopy (Infrared and Raman): These techniques are sensitive to the secondary structure of peptides. Amide I frequency maps, for example, can correlate vibrational frequencies with specific secondary structures like β-sheets and random coils. researchgate.net
Amide H/D Exchange Mass Spectrometry (H/D Exchange MS): This technique can probe the solvent accessibility of backbone amide protons, providing information on protein dynamics and conformational changes upon ligand binding. nih.gov It is an efficient method to study local and global changes in protein structure. nih.gov
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy | Solution conformation, cis/trans isomerization of proline. | Understanding bioactive conformation. |
| Vibrational Spectroscopy | Secondary structure elements. | Characterizing structural motifs in derivatives. |
| H/D Exchange MS | Solvent accessibility, conformational dynamics. | Probing interactions with target proteins. |
Integration of Synthetic Biology and Chemical Synthesis for Novel this compound Derivatives
The synthesis of novel derivatives of this compound can be greatly accelerated by integrating the precision of chemical synthesis with the versatility of synthetic biology.
Synergistic Approaches:
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions. For example, enzymes can be used for stereoselective steps in the synthesis of non-canonical amino acids that can then be incorporated into the this compound scaffold using traditional peptide coupling methods. acs.orgresearchgate.net
Ribosomal Peptide Synthesis: Engineered ribosomes could potentially be used to incorporate non-proteinogenic amino acids into peptide chains, allowing for the creation of diverse libraries of this compound analogs.
Heterogeneous Nanocatalysts: The development of reusable nanocatalysts can make the synthesis of dipeptide structures more efficient and environmentally friendly. nih.gov
These integrated approaches will not only streamline the synthesis of novel derivatives but also expand the accessible chemical space for drug discovery.
Exploring this compound as a Scaffold for Multi-Target Ligands
The multifactorial nature of many diseases has led to a growing interest in multi-target-directed ligands (MTDLs). nih.gov The rigid and well-defined structure of this compound makes it an excellent scaffold for the development of such ligands. By functionalizing different parts of the molecule, it is possible to design compounds that can interact with multiple biological targets simultaneously. For example, novel vanillin (B372448) derivatives have been synthesized as multi-targeted ligands against Alzheimer's disease, demonstrating antioxidant, β-amyloid aggregation inhibition, and acetylcholinesterase inhibition properties. nih.gov
Design Strategies for MTDLs:
Fragment-Based Linking: Known pharmacophores for different targets can be linked to the this compound scaffold.
Privileged Structure Diversification: The core dipeptide amide can be decorated with various functional groups to explore interactions with multiple targets.
The development of MTDLs based on this scaffold could offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders.
Contribution of this compound Research to Fundamental Peptide Science and Medicinal Chemistry
Research focused on this compound and its derivatives contributes significantly to our fundamental understanding of peptide science and medicinal chemistry.
Key Contributions:
Understanding Peptide Conformation: The study of proline-containing peptides provides insights into the factors that govern peptide folding and conformational stability. The cis/trans isomerization of the peptidyl-prolyl bond is a key element in protein folding. sigmaaldrich.com
Amide Bond Bioisosteres: Research into modifying the amide bond in this compound can lead to the development of new peptide bond bioisosteres with improved metabolic stability and pharmacokinetic properties. nih.gov The amide functional group is crucial in many biologically active molecules. nih.gov
Development of Novel Synthetic Methodologies: The need to synthesize complex derivatives of this compound drives the development of new and efficient methods for peptide and amide bond formation. luxembourg-bio.com
Ultimately, the knowledge gained from studying this specific dipeptide amide has broader implications for the design and development of new peptide-based therapeutics and a deeper understanding of the principles of molecular recognition in biological systems.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing L-valyl-L-proline benzylamide?
- Methodological Answer : Synthesis typically involves coupling L-valine and L-proline derivatives, followed by benzylamide functionalization. For example, dipeptide intermediates like ((benzyloxy)carbonyl)-L-valyl-L-proline can be prepared via solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Characterization includes LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural validation, and FTIR to verify amide bond formation. Critical parameters include reaction pH (6.5–7.5), temperature (0–4°C for coupling steps), and solvent selection (DMF or DCM) to minimize racemization .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer : Purity assessment requires HPLC with UV detection (λ = 214 nm for amide bonds) and mass spectrometry. Stability studies should include:
- Storage conditions : -20°C in anhydrous DMSO or lyophilized powder under inert gas.
- Accelerated degradation tests : Exposure to heat (40°C), light (UV-Vis), and varying pH (2–9) to assess hydrolytic susceptibility of the benzylamide group.
- Quantitative analysis : Use calibration curves with certified reference standards (e.g., pharmaceutical-grade L-proline derivatives) .
Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Initial screens should focus on receptor-binding assays (e.g., mAChR antagonism via competitive radioligand binding) and cell-based models (e.g., LPS-stimulated macrophages for anti-inflammatory activity). Key endpoints include:
- IC₅₀ values for mAChR inhibition.
- Cytokine profiling (ELISA for TNF-α, IL-6).
- Dose-response curves (1 nM–100 µM) to establish potency thresholds. Include positive controls (e.g., atropine for mAChR) to validate assay sensitivity .
Advanced Research Questions
Q. How can structural contradictions in NMR data for modified benzylamide derivatives be resolved?
- Methodological Answer : Ambiguities in benzylamide cyclization (e.g., tetrahydropyrimidione vs. hydroxylated derivatives) require advanced NMR techniques:
- 2D NMR : HSQC for C-H coupling, HMBC for long-range correlations, and NOESY for spatial proximity.
- Isotopic labeling : ¹⁵N/¹³C labeling to trace nitrogen and carbonyl groups.
- Comparative analysis : Cross-reference with crystallographic data (if available) or computational models (DFT for optimized geometries) .
Q. What strategies address conflicting bioactivity data across studies (e.g., anti-inflammatory vs. neuroactive effects)?
- Methodological Answer : Discrepancies often arise from assay variability or metabolite interference. Mitigation steps:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
- Metabolite profiling : UPLC-QTOF-MS to identify degradation products.
- Orthogonal assays : Confirm mAChR activity via patch-clamp electrophysiology alongside cytokine suppression .
Q. How does the 3-oxy substituent in benzylamide derivatives influence structure-activity relationships (SAR) in anticonvulsant models?
- Methodological Answer : Substituent effects are evaluated via:
- Systematic substitution : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 3-oxy position.
- In vivo testing : MES (maximal electroshock) seizure model in rodents, with ED₅₀ comparisons.
- Computational docking : AutoDock Vina to predict binding affinities to sodium channels or GABA receptors. Key finding: Hydrophobic substituents enhance blood-brain barrier permeability .
Q. Can ionizing radiation be used to semi-synthesize hydroxylated benzylamide derivatives with enhanced bioactivity?
- Methodological Answer : Gamma irradiation (10–50 kGy) induces hydroxylation of benzylamide groups, as shown in nialamide derivatives. Post-irradiation analysis includes:
- HRESIMS : Confirm [M+H]+ shifts (+16 Da for -OH addition).
- Bioactivity testing : Compare pre/post-irradiation IC₅₀ for NO suppression in macrophages.
- Safety profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity .
Q. What role do benzylamide-containing MOFs play in material science, and how can their rigidity be modulated?
- Methodological Answer : Benzylamide catenanes in MOFs (e.g., Co-coordinated frameworks) exhibit tunable rigidity via:
- Hydrogen bonding : Adjust benzylamide spacing to alter H-bond density.
- Solvent-assisted synthesis : Use DMF/water mixtures to control crystallinity.
- Stress-strain assays : Dynamic mechanical analysis (DMA) to quantify Young’s modulus changes. Applications include compressible sensors or drug-eluting scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
